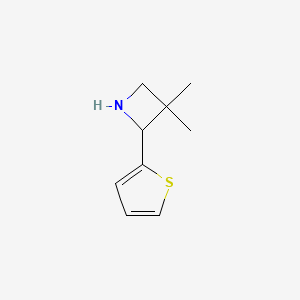
3,3-Dimethyl-2-(thiophen-2-yl)azetidine
Vue d'ensemble
Description
3,3-Dimethyl-2-(thiophen-2-yl)azetidine, also known as DT-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. DT-2 belongs to the class of azetidine compounds and has a unique structure that makes it an interesting subject of study.
Applications De Recherche Scientifique
Pharmaceuticals: Anticancer Agents
The thiophene moiety in compounds like 3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been utilized in the synthesis of anticancer agents . The structural properties of thiophene derivatives have been shown to interact with biological targets, potentially inhibiting cancer cell growth and proliferation.
Material Science: Organic Semiconductors
Thiophene derivatives are pivotal in the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine could lead to the development of new materials with enhanced performance.
Medicinal Chemistry: Anti-inflammatory Drugs
Thiophene and its substituted derivatives exhibit anti-inflammatory properties. They are used in the design of drugs that can treat inflammation-related conditions . The compound could be a key ingredient in the development of new anti-inflammatory medications.
Biological Research: Kinase Inhibition
Kinases are enzymes that play a crucial role in various biological processes. Thiophene derivatives have been reported to inhibit kinase activity, which is beneficial in treating diseases like cancer and arthritis . Research into 3,3-Dimethyl-2-(thiophen-2-yl)azetidine could uncover new kinase inhibitors.
Chemical Industry: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . They can protect metals from corroding, which is essential for extending the life of metal structures and components.
Environmental Science: Development of Insecticides
Thiophene derivatives also find applications in environmental science, particularly in the development of insecticides . Their ability to act as metal complexing agents can be harnessed to create more effective and environmentally friendly pest control solutions.
Pharmacology: Antimicrobial Properties
Thiophene derivatives have been shown to possess antimicrobial properties, making them valuable in the fight against infectious diseases . The compound 3,3-Dimethyl-2-(thiophen-2-yl)azetidine could be studied further for its potential use in antimicrobial drug development.
Propriétés
IUPAC Name |
3,3-dimethyl-2-thiophen-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHWFZXSTMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-(thiophen-2-yl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




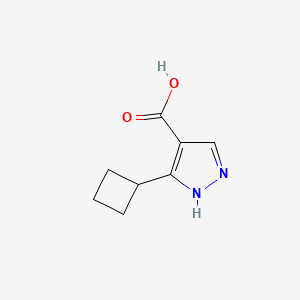

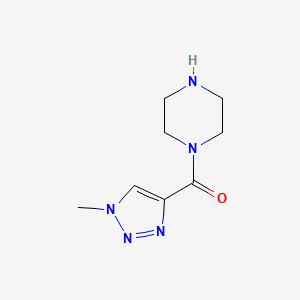
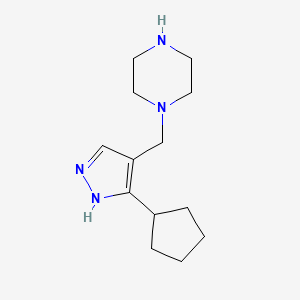
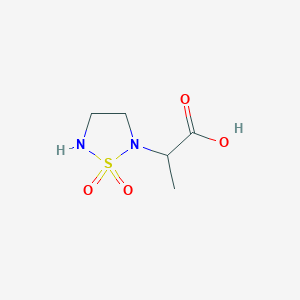
![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

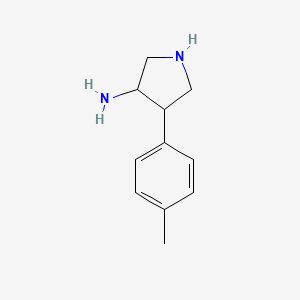

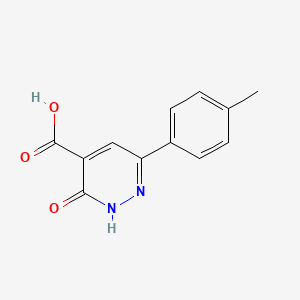

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)